2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate
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Overview
Description
2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is a complex organic compound featuring a thiazolidine ring, a cyclohexyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate typically involves the formation of the thiazolidine ring followed by the introduction of the cyclohexyl and acetate groups. One common synthetic route includes the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the acetate ester can facilitate cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
2-Mercaptothiazoline: Used as a corrosion inhibitor.
Thiazolidine-4-carboxylic acid: Investigated for its potential in treating oxidative stress.
Uniqueness
2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is unique due to its combination of a thiazolidine ring with a cyclohexyl group and an acetate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
23509-58-2 |
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Molecular Formula |
C14H23NO3S2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(3-cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate |
InChI |
InChI=1S/C14H23NO3S2/c1-10(16)18-9-8-12-14(2,17)15(13(19)20-12)11-6-4-3-5-7-11/h11-12,17H,3-9H2,1-2H3 |
InChI Key |
FCKYDENAUOZGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1C(N(C(=S)S1)C2CCCCC2)(C)O |
Origin of Product |
United States |
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